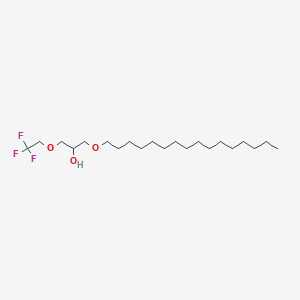
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to organic groups. The compound is known for its unique structure, which includes a chlorinated butynyl group attached to a triphenylstannane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobut-1-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenylstannane with a chlorinated butynyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored to control the reaction parameters and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with other organometallic compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted stannanes, while oxidation reactions may produce stannic oxides.
Applications De Recherche Scientifique
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Chlorobut-1-yn-1-yl)(triphenyl)stannane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chlorobut-1-yn-1-yl)(triphenyl)germane: Similar in structure but contains a germanium atom instead of tin.
(3-Chlorobut-1-yn-1-yl)(triphenyl)silane: Contains a silicon atom instead of tin.
(3-Chlorobut-1-yn-1-yl)(triphenyl)lead: Contains a lead atom instead of tin.
Uniqueness
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane is unique due to its specific reactivity and the presence of the tin atom, which imparts distinct chemical properties
Propriétés
Numéro CAS |
92752-98-2 |
|---|---|
Formule moléculaire |
C22H19ClSn |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
3-chlorobut-1-ynyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H4Cl.Sn/c3*1-2-4-6-5-3-1;1-3-4(2)5;/h3*1-5H;4H,2H3; |
Clé InChI |
MUBMZMFDALHZGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


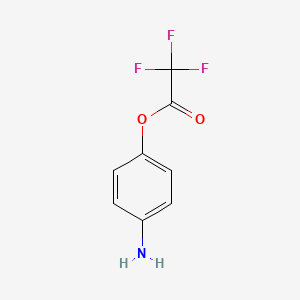

![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
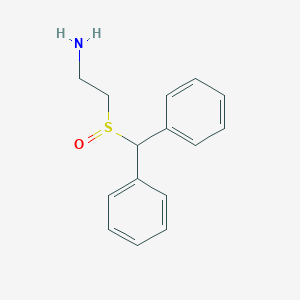
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)
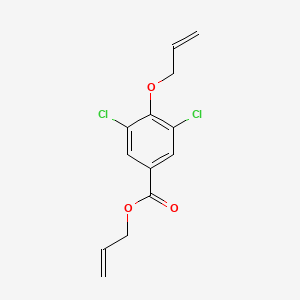
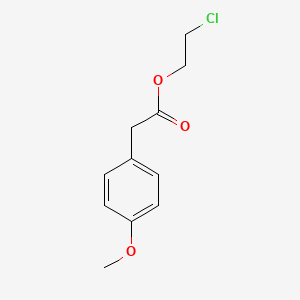
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
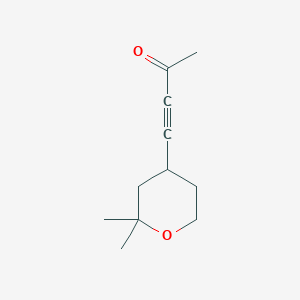
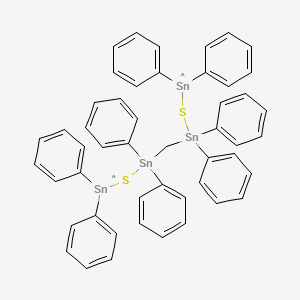
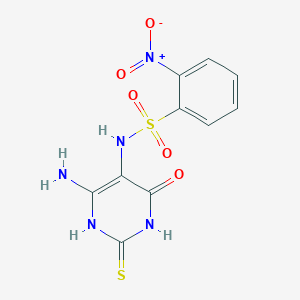

![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
